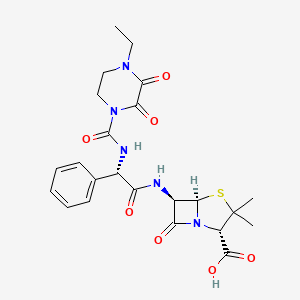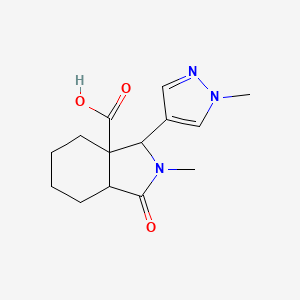
2-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1-oxooctahydro-3ah-isoindole-3a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by further functionalization to introduce the isoindole and carboxylic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylene diamine (DABCO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclocondensation, bromobenzene derivatives for substitution, and oxidizing agents like hydrogen peroxide for oxidation . The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
科学的研究の応用
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
作用機序
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: These compounds also contain nitrogen heterocycles and have similar applications in medicinal chemistry.
Pyrazoline Derivatives: These are closely related to pyrazoles and share similar biological activities, such as enzyme inhibition and antioxidant properties.
Uniqueness
What sets 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to material science .
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC名 |
2-methyl-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-16-8-9(7-15-16)11-14(13(19)20)6-4-3-5-10(14)12(18)17(11)2/h7-8,10-11H,3-6H2,1-2H3,(H,19,20) |
InChIキー |
DVJGPLTTYPTNBG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2C3(CCCCC3C(=O)N2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
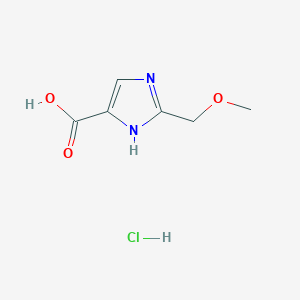
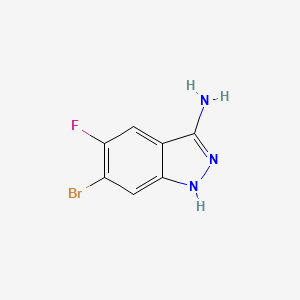
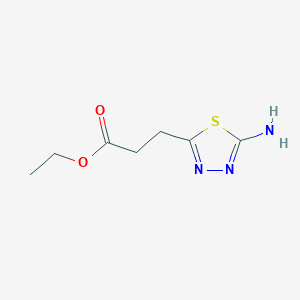
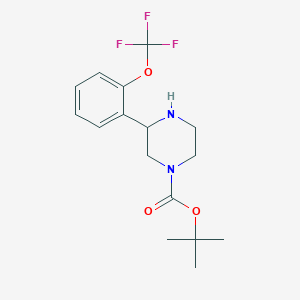
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
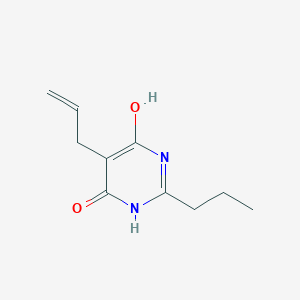
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)

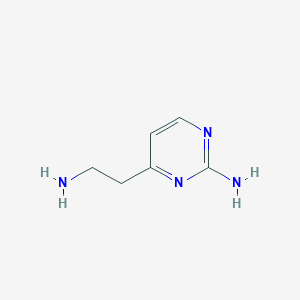
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
